molecular formula C7H14 B166808 (E)-4,4-Dimethyl-2-pentene CAS No. 690-08-4

(E)-4,4-Dimethyl-2-pentene

Cat. No.: B166808
CAS No.: 690-08-4
M. Wt: 98.19 g/mol
InChI Key: BIDIHFPLDRSAMB-AATRIKPKSA-N
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Description

(E)-4,4-Dimethyl-2-pentene is a defined stereoisomer of an unsaturated aliphatic hydrocarbon that serves as a valuable building block in advanced organic synthesis and chemical research . Its structure, featuring a trisubstituted double bond adjacent to a sterically hindered tert-butyl group, makes it a subject of interest in investigating regioselective and stereochemical outcomes in addition reactions . This compound is particularly relevant for studies on free radical addition processes, such as the anti-Markovnikov addition of hydrogen bromide, which is initiated by peroxides and proceeds via a mechanism that favors the formation of more stable radical intermediates . Furthermore, the well-defined geometry of the (E)-isomer provides a clean template for exploring reaction mechanisms under various conditions, including energy transfer processes studied in fields like laser chemistry . Researchers can leverage this alkene to develop novel synthetic methodologies and to gain deeper insights into reaction dynamics and kinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4,4-dimethylpent-2-ene
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InChI

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+
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InChI Key

BIDIHFPLDRSAMB-AATRIKPKSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C(C)(C)C
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID5075078, DTXSID201015935
Record name 2-Pentene, 4,4-dimethyl-
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Record name (E)-4,4-Dimethylpent-2-ene
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Molecular Weight

98.19 g/mol
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Vapor Pressure

111.0 [mmHg]
Record name (E)-4,4-Dimethylpent-2-ene
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CAS No.

690-08-4, 50819-06-2, 26232-98-4
Record name (2E)-4,4-Dimethyl-2-pentene
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Record name (E)-4,4-DIMETHYL-2-PENTENE
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Synthetic Methodologies and Strategies for E 4,4 Dimethyl 2 Pentene

Dehydration Routes from Pentanol Precursors

A prominent method for synthesizing (E)-4,4-Dimethyl-2-pentene involves the removal of a water molecule from a corresponding pentanol. This dehydration reaction is a classic example of an elimination reaction in organic chemistry.

Acid-Catalyzed Dehydration of 4,4-Dimethyl-2-pentanol (B1594796)

The acid-catalyzed dehydration of 4,4-dimethyl-2-pentanol is a common and direct route to produce 4,4-dimethyl-2-pentene. smolecule.com In this reaction, a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), acts as a catalyst. The process begins with the protonation of the alcohol's hydroxyl group by the acid, which converts it into a good leaving group (water). doubtnut.combrainly.com Subsequently, a water molecule is eliminated, leading to the formation of a carbocation intermediate. Finally, a proton is abstracted from an adjacent carbon atom, resulting in the formation of a double bond and yielding the alkene. doubtnut.com

Reaction Conditions and Optimization for Stereoselectivity

The conditions for the acid-catalyzed dehydration are critical for maximizing the yield of the desired (E)-isomer and minimizing side products. The reaction is typically carried out at elevated temperatures, generally in the range of 140-180°C, to facilitate the elimination process. The choice of acid catalyst and reaction temperature can influence the stereoselectivity of the reaction. According to Zaitsev's rule, the more substituted alkene is generally the major product. For 4,4-dimethyl-2-pentanol, this leads to the formation of 4,4-dimethyl-2-pentene. The formation of the more stable trans (E) isomer is often favored over the cis (Z) isomer due to reduced steric hindrance. doubtnut.com

Catalytic Dehydrogenation of Saturated Hydrocarbons

Industrial-scale production of alkenes often relies on the catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen from an alkane to form a corresponding alkene.

Industrial Production via Catalytic Dehydrogenation of 4,4-Dimethylpentane

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4,4-dimethylpentane. smolecule.com This method is a key process for converting saturated hydrocarbons into more valuable unsaturated ones. ou.edursc.org The reaction is highly endothermic and is favored by high temperatures and low pressures. google.com

Metal Catalysts and High-Temperature/Pressure Conditions

The catalytic dehydrogenation of alkanes necessitates the use of metal catalysts at high temperatures and pressures. smolecule.com Platinum (Pt)-based catalysts are widely utilized in industry due to their high activity in C-H bond activation and relatively low selectivity towards C-C bond cleavage, which would lead to undesirable side products. ou.eduacs.org Often, promoters like tin (Sn) are added to platinum catalysts to enhance selectivity and stability. ou.edu Other noble metals such as palladium (Pd) can also be employed. smolecule.com The process typically involves high temperatures to overcome the thermodynamic barrier of the reaction. google.com Non-noble metal catalysts, including those based on nickel (Ni) and chromium (Cr), have also been investigated as lower-cost alternatives. google.comacs.org

Isomerization-Based Synthetic Approaches

Isomerization reactions provide another pathway to synthesize specific alkene isomers. These reactions involve the rearrangement of the carbon-carbon double bond within a molecule. Bifunctional catalysts, which possess both metal and acid sites, are often employed for these transformations. researchgate.net For instance, linear alkenes can be isomerized to more branched structures. In the context of n-heptane isomerization, primary methylhexene isomers can isomerize to dimethylpentenes. researchgate.netberkeley.edu This suggests that a similar approach could potentially be used to form 4,4-dimethyl-2-pentene from other C7 alkene isomers. The reaction network for n-heptane isomerization shows that dimethylpentenes are key intermediates. nih.gov

Data Table: Synthetic Methodologies for this compound

Synthetic Route Precursor Key Reagents/Catalysts Typical Conditions
Acid-Catalyzed Dehydration4,4-Dimethyl-2-pentanolSulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄) High Temperature (e.g., 140-180°C)
Catalytic Dehydrogenation4,4-DimethylpentanePlatinum (Pt), Palladium (Pd) smolecule.comHigh Temperature, High Pressure smolecule.com
IsomerizationOther C7 Alkene IsomersBifunctional Catalysts (Metal/Acid) researchgate.netVaries depending on catalyst and substrate

Catalytic Isomerization of 4,4-Dimethyl-1-pentene (B165720) to the 2-position

One of the principal methods for synthesizing 4,4-dimethyl-2-pentene is through the catalytic isomerization of the terminal alkene, 4,4-dimethyl-1-pentene. This process involves shifting the double bond from the 1-position to the more thermodynamically stable 2-position. Various catalysts can facilitate this transformation, including palladium on carbon (Pd/C) and zeolites. The reaction progress is typically monitored using gas chromatography (GC) to identify the different isomers based on their retention indices. The bulky tert-butyl group at the C4 position creates significant steric hindrance, which influences the reactivity of the double bond.

Metal complexes are also effective catalysts for this isomerization. For instance, irradiation of H₂Ru₄(CO)₁₂ has been shown to accelerate the isomerization of 1-pentene (B89616). dtic.mil Similarly, near-UV irradiation of H₂Os₃(CO)₁₀ in the presence of an alkene enhances the rate of isomerization. dtic.mil These photocatalytic methods often involve the generation of reactive, coordinatively unsaturated metal species through the loss of a ligand like carbon monoxide (CO). dtic.mil

Acid Catalyst Influence on Double Bond Migration and Stereochemistry

Acid catalysts play a crucial role in the isomerization of alkenes by facilitating the migration of the double bond. numberanalytics.com The mechanism typically involves the protonation of the double bond to form a carbocation intermediate. acs.org Subsequent deprotonation can then lead to the formation of a different, often more stable, alkene isomer. numberanalytics.com In the case of 4,4-dimethyl-1-pentene, acid catalysis can promote the shift to the 2-position.

The stereochemistry of the resulting 4,4-dimethyl-2-pentene (i.e., the ratio of E to Z isomers) is influenced by the reaction conditions and the nature of the acid catalyst. The (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain, with an isomerization enthalpy (ΔrH°) of -4.90 ± 0.08 kJ/mol for the E to Z conversion. Therefore, reaction conditions that favor thermodynamic equilibrium will generally result in a higher proportion of the (E)-isomer.

Photoactivated Isomerization Studies

Photoactivated isomerization presents an alternative route for the conversion of 4,4-dimethyl-1-pentene. Studies have shown that in the presence of a platinum(II) bis(acetylacetonato) [Pt(acac)₂] catalyst and a silane (B1218182) cocatalyst, such as triethylsilane (Et₃SiH), 4,4-dimethyl-1-pentene can be isomerized to 4,4-dimethyl-2-pentene upon irradiation. acs.org The reaction is significantly slower without irradiation, indicating a photoactivated process. acs.org

The choice of silane cocatalyst can influence the reaction outcome. For example, with triphenylsilane (B1312308) (Ph₃SiH), complete isomerization can be achieved without the formation of a hydrosilylation byproduct. acs.org The rate of isomerization and the extent of side reactions, like hydrosilylation, can be affected by factors such as irradiation time and the presence of argon purging. acs.org

Stereoselective Synthesis of the (E)-Isomer

Achieving a high yield of the (E)-isomer of 4,4-dimethyl-2-pentene requires specific strategies to control the stereochemical outcome of the reaction.

Strategies for Favoring E-Configuration (e.g., Catalytic Isomerization, Chiral Auxiliaries)

The inherent thermodynamic stability of the (E)-isomer is a key factor that can be exploited in its synthesis. Catalytic isomerization, particularly with catalysts like Pd/C in non-polar solvents, tends to favor the formation of the more stable (E)-isomer to minimize steric strain.

Another approach to stereoselective synthesis involves the dehydration of 4,4-dimethyl-2-pentanol. smolecule.com By carefully controlling the reaction conditions, such as using an acid catalyst like sulfuric acid at elevated temperatures, the elimination of water can be directed to favor the formation of the (E)-alkene. smolecule.com

While less common for this specific compound, the use of chiral auxiliaries is a general strategy in asymmetric synthesis. These temporary functional groups can be introduced to a molecule to direct a subsequent reaction to form a specific stereoisomer, after which the auxiliary is removed.

Chromatographic Separation Techniques for Isomeric Mixtures

When a synthetic method produces a mixture of (E)- and (Z)-isomers, chromatographic separation is often necessary to isolate the desired (E)-isomer. Gas chromatography (GC) is a powerful analytical technique for separating these isomers based on differences in their physical properties, such as boiling point and polarity. The retention indices for the E and Z isomers are distinct, allowing for their separation and quantification.

For larger-scale separations, column chromatography is a common technique. rsc.org While the separation of E/Z isomers can be challenging due to their similar properties, specialized stationary phases and solvent systems can be employed to achieve effective separation. rsc.orggoogle.com For instance, the use of adsorbents like silicalite or ion-exchanged media has been explored for separating non-polar cis- and trans-olefins. google.com

Retrosynthetic Analysis of this compound and its Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known and reliable chemical reactions. slideshare.net

For this compound, a primary disconnection can be made at the double bond. This suggests that the alkene can be formed through an elimination reaction, such as the dehydration of an alcohol. This leads back to 4,4-dimethyl-2-pentanol as a key precursor.

Another retrosynthetic approach considers the isomerization from a different alkene. This points to 4,4-dimethyl-1-pentene as a potential starting material, which can be isomerized to the target molecule.

Reaction Mechanisms and Reactivity Studies of E 4,4 Dimethyl 2 Pentene

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, where the π bond is broken to form two new σ bonds. savemyexams.com For (E)-4,4-dimethyl-2-pentene, these reactions are initiated by an electrophile attacking the electron-rich double bond. msu.edu

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound proceeds through an electrophilic addition mechanism. pressbooks.pub This is typically a two-step process. pressbooks.pub

Mechanism:

Protonation of the double bond: The alkene's π electrons act as a nucleophile, attacking the electrophilic proton of HBr. This breaks the C=C π bond and the H-Br bond, forming a new C-H σ bond. pressbooks.publibretexts.org This step results in the formation of a carbocation intermediate and a bromide anion (Br⁻). pressbooks.pub

Nucleophilic attack by the halide: The bromide anion then acts as a nucleophile and attacks the electron-deficient carbocation, forming a new C-Br σ bond to yield the final alkyl halide product. pressbooks.pub

The reaction is typically carried out in polar aprotic solvents, such as dichloromethane. In the absence of peroxides, the addition of HBr to alkenes follows Markovnikov's rule. masterorganicchemistry.comuomustansiriyah.edu.iq However, in the presence of peroxides (ROOR), the mechanism switches to a free-radical addition, leading to an anti-Markovnikov product. masterorganicchemistry.com The free-radical mechanism involves the formation of a bromine radical which adds to the alkene to generate the most stable carbon radical. masterorganicchemistry.com

The halogenation of this compound involves the addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond to form dihalogenated alkanes. smolecule.com For instance, the reaction with bromine would yield 2,3-dibromo-4,4-dimethylpentane.

The mechanism for halogenation also proceeds via electrophilic addition. Although a non-polar molecule like Br₂ is not an electrophile itself, as it approaches the electron-rich double bond of the alkene, the π electrons repel the electron cloud of the Br-Br bond, inducing a dipole. savemyexams.com The polarized bromine molecule then acts as an electrophile. The reaction proceeds through a cyclic halonium ion intermediate (e.g., a bromonium ion), which is then attacked by the halide ion from the side opposite to the initial bond formation, resulting in an anti-addition product.

Another type of halogenation is allylic halogenation, which occurs under specific conditions, for example, with N-bromosuccinimide (NBS). This reaction involves the substitution of a hydrogen atom at a carbon adjacent to the double bond (the allylic position) via a radical mechanism. vaia.com For this compound, the allylic positions are at C-1 and C-5. The reaction would preferentially form the more stable tertiary radical at C-5, leading to (E)-5-bromo-4,4-dimethyl-2-pentene. vaia.com

Regioselectivity in electrophilic additions to unsymmetrical alkenes like this compound is governed by the stability of the carbocation intermediate formed during the reaction. msu.eduuomustansiriyah.edu.iq According to Markovnikov's rule, in the addition of HX to an alkene, the hydrogen atom attaches to the carbon atom that has the greater number of hydrogen atoms, and the halide (X) attaches to the carbon atom with fewer hydrogen atoms. uomustansiriyah.edu.iq

The underlying principle is the formation of the more stable carbocation. The stability of carbocations increases in the order: methyl < primary (1°) < secondary (2°) < tertiary (3°). uomustansiriyah.edu.iq This stability is attributed to hyperconjugation and inductive effects from adjacent alkyl groups.

In the hydrohalogenation of this compound, protonation can occur at either C-2 or C-3.

Protonation at C-2 would form a tertiary carbocation at C-3.

Protonation at C-3 would form a secondary carbocation at C-2.

Due to the greater stability of a tertiary carbocation, the reaction pathway that forms this intermediate is favored. msu.edu Consequently, the halide ion will predominantly attack the tertiary carbon, leading to the major product. For example, the addition of HBr yields 2-bromo-4,4-dimethylpentane as the major product.

In some cases, the initially formed carbocation can undergo rearrangement to a more stable carbocation through a 1,2-hydride or 1,2-alkyl shift. msu.edumsu.edu For example, the addition of HCl to 3,3-dimethyl-1-butene (B1661986) leads to a rearranged product because a secondary carbocation rearranges to a more stable tertiary carbocation via a methyl shift. uomustansiriyah.edu.iqmsu.edu

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond of an alkene in the presence of a metal catalyst, resulting in a saturated alkane. libretexts.orgmasterorganicchemistry.com This reaction is exothermic, and the heat released is known as the heat of hydrogenation. libretexts.orgmasterorganicchemistry.com For this compound, hydrogenation yields 4,4-dimethylpentane. smolecule.com

The hydrogenation of alkenes is typically carried out using heterogeneous catalysts, which are in a different phase from the reactants. savemyexams.com Commonly used catalysts include metals like palladium, platinum, and nickel. libretexts.orgorganicchemistrydata.org These are often supported on a high-surface-area material like activated carbon (Pd/C) or alumina (B75360) (PtO₂). masterorganicchemistry.comacs.org

Mechanism of Heterogeneous Catalysis:

Adsorption: The alkene and hydrogen molecules are adsorbed onto the surface of the metal catalyst. libretexts.orgsavemyexams.com The H-H bond of the hydrogen molecule is weakened and breaks, forming metal-hydrogen bonds. libretexts.org

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond. libretexts.org

Desorption: The resulting saturated alkane has a weaker affinity for the catalyst surface and is desorbed, freeing up the catalytic sites for further reaction. savemyexams.com

The reaction occurs with syn-addition, meaning both hydrogen atoms add to the same face of the double bond, because the reaction takes place on the flat surface of the catalyst. libretexts.org

Catalysts for Hydrogenation of this compound

CatalystSupportTypical ConditionsProduct
PalladiumCarbon (Pd/C)Room temperature, H₂ gas4,4-dimethylpentane
PlatinumPlatinum(IV) oxide (PtO₂)Room temperature, H₂ gas4,4-dimethylpentane
NickelRaney Nickel (Ra-Ni)Elevated temperature and pressure, H₂ gas4,4-dimethylpentane

The enthalpy of hydrogenation (ΔH) provides a measure of the stability of an alkene; more stable alkenes release less heat upon hydrogenation. masterorganicchemistry.com The stability of an alkene generally increases with the number of alkyl substituents on the double bond. masterorganicchemistry.com

For this compound, the enthalpy of hydrogenation has been determined experimentally.

Enthalpy of Hydrogenation for this compound

SolventEnthalpy of Hydrogenation (ΔH)Reference
Cyclohexane-114.2 ± 0.4 kJ/mol nist.gov
Acetic acid-111 kJ/mol nist.gov

These values are consistent with the general trends observed for the hydrogenation of other trisubstituted alkenes. The slight difference in the enthalpy values can be attributed to the different solvent environments.

Mechanistic Insights into Hydrogen Adsorption and Addition

The hydrogenation of this compound to its corresponding alkane, 4,4-dimethylpentane, is a classic example of a heterogeneous catalytic reaction. This process involves the addition of hydrogen across the double bond, a transformation that is typically facilitated by a metal catalyst such as palladium on carbon (Pd/C) or platinum.

The mechanism proceeds through a series of well-defined steps:

Adsorption: Initially, both the alkene and hydrogen gas molecules are adsorbed onto the surface of the metal catalyst. The catalyst provides an active surface that weakens the H-H bond in hydrogen, leading to the formation of adsorbed hydrogen atoms.

Hydrogen Addition: The adsorbed hydrogen atoms are then added sequentially to the two carbons of the double bond. This addition typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond. units.it

Desorption: Once the addition is complete, the resulting saturated alkane, 4,4-dimethylpentane, has a lower affinity for the catalyst surface and is desorbed, freeing up the active sites for subsequent reaction cycles.

The enthalpy of hydrogenation, a measure of the energy released during the reaction, provides insight into the stability of the alkene. For this compound, this value has been determined under different conditions, as shown in the table below.

SolventEnthalpy of Hydrogenation (ΔH)
Cyclohexane-114.2 ± 0.4 kJ/mol
Acetic Acid-111 kJ/mol
Data sourced from Benchchem

Hydroboration Reactions

Hydroboration is a powerful synthetic method for the anti-Markovnikov hydration of alkenes, and its application to this compound reveals important aspects of its stereospecificity and regioselectivity. masterorganicchemistry.comlibretexts.org

The hydroboration reaction is characterized by the syn addition of the hydroborating agent, such as borane (B79455) (BH3), across the double bond. redalyc.orgmasterorganicchemistry.com This means that the boron atom and the hydrogen atom are added to the same face of the alkene. redalyc.orgmasterorganicchemistry.com The mechanism involves a concerted four-centered transition state where the π electrons of the alkene attack the empty p-orbital of the boron atom while a hydride is simultaneously transferred from the boron to one of the alkene carbons. redalyc.orgmasterorganicchemistry.com This concerted process dictates the syn stereochemistry of the addition. redalyc.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. masterorganicchemistry.com

The regioselectivity of hydroboration is primarily governed by steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond. bolivianchemistryjournal.orgumich.edursc.org In the case of this compound, the bulky tert-butyl group at the C4 position exerts a significant steric influence. redalyc.org This directs the boron atom to add to the C2 position, while the hydrogen atom adds to the C3 position.

Studies have shown that while diborane (B8814927) itself provides a certain level of regioselectivity, bulkier hydroborating agents can enhance this selectivity. redalyc.org For instance, the hydroboration of trans-4,4-dimethyl-2-pentene (B1618803) proceeds rapidly to the dialkylborane stage, with further reaction to the trialkylborane being significantly slower due to the pronounced steric hindrance. oregonstate.edu This highlights the dominant role of steric effects in controlling the regiochemical outcome of the reaction. redalyc.org Research has demonstrated a preference for the boron atom to add to the carbon with the less hindering side chain. redalyc.orgscielo.org.bo

Hydroborating AgentRegioselectivity (% Boron at C2)
Diborane (BH3)Moderate
DisiamylboraneHigh
9-BBNVery High
Qualitative data based on general principles of hydroboration. redalyc.orgmasterorganicchemistry.com

Oxidation Reactions

The double bond in this compound is susceptible to attack by various oxidizing agents, leading to a range of oxygenated products. smolecule.com

Treatment of this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) can lead to the cleavage of the carbon-carbon double bond. smolecule.commasterorganicchemistry.com Depending on the reaction conditions and the workup procedure, a variety of products can be obtained. For example, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) will yield aldehydes and/or ketones. masterorganicchemistry.com In the case of this compound, this would produce acetaldehyde (B116499) and pivalaldehyde (2,2-dimethylpropanal). An oxidative workup (e.g., with hydrogen peroxide) after ozonolysis would further oxidize any aldehydes to carboxylic acids, resulting in acetic acid and pivalic acid (2,2-dimethylpropanoic acid). masterorganicchemistry.com Milder oxidation, such as epoxidation with a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), would form an epoxide. libretexts.org

The ozonolysis of alkenes proceeds through a fascinating and complex mechanism involving the formation of a primary ozonide, which then rearranges to a carbonyl oxide, also known as a Criegee intermediate, and a carbonyl compound. masterorganicchemistry.comscispace.com For this compound, the initial reaction with ozone would form a primary ozonide, which would then cleave to form two possible pairs of a Criegee intermediate and a carbonyl compound: (CH3)2(H)C-CHOO and acetaldehyde, or CH3-CHOO and pivalaldehyde.

The fate of the Criegee intermediate is crucial as it can undergo unimolecular decay to form hydroxyl radicals or react with other atmospheric species. scispace.comhelsinki.fi The structure of the Criegee intermediate, particularly the substituents on the carbonyl oxide group, influences its stability and reactivity. scispace.com For example, the dimethyl-substituted Criegee intermediate, (CH3)2COO, has been studied extensively and is known to undergo a 1,4-hydrogen transfer to form a vinyl hydroperoxide, which can then decompose to OH radicals. scispace.comosti.govaip.org The study of these intermediates is critical for understanding atmospheric chemistry, as alkene ozonolysis is a significant source of hydroxyl radicals in the atmosphere. helsinki.fi

Olefin Metathesis and Its Applications

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene bonds. researchgate.net This transformation is facilitated by transition-metal carbene complexes and allows for the cutting and rearranging of carbon-carbon double bonds to form new alkenes. nih.govcaltech.edu The reaction has broad applications in chemical synthesis, from the creation of complex molecules and pharmaceuticals to the production of polymers. researchgate.netresearchgate.net

Utilization of this compound in Metathesis

This compound serves as a substrate and model compound for investigating the mechanisms and reactivity of alkenes in various chemical reactions, including metathesis. smolecule.com As an internal alkene, its reactivity in metathesis is influenced by steric hindrance around the double bond. Research has shown that this compound exhibits lower reactivity in olefin metathesis when compared to less sterically hindered terminal alkenes. For instance, studies involving tantalum-based catalysts have highlighted this reduced reactivity. Despite this, its structure makes it a useful building block for synthesizing more complex organic molecules through reactions that exploit its carbon-carbon double bond. smolecule.com

Catalytic Systems for Metathesis Reactions

The development of well-defined, functional-group-tolerant catalysts has been crucial to the widespread adoption of olefin metathesis. researchgate.net The reaction is generally catalyzed by molybdenum-carbene (Schrock catalysts) or ruthenium-carbene (Grubbs' type catalysts) complexes. chim.it

Schrock Catalysts: Developed in the 1990s, these molybdenum- and tungsten-based catalysts are known for their high activity. researchgate.net They are particularly effective for the metathesis of sterically demanding or less reactive alkenes.

Grubbs' Catalysts: These ruthenium-based catalysts are celebrated for their remarkable stability in the presence of air and moisture, as well as their tolerance of various functional groups, including alcohols and carboxylic acids. researchgate.net The first-generation Grubbs' catalyst features tricyclohexylphosphine (B42057) ligands, while the more active second-generation catalysts incorporate an N-heterocyclic carbene (NHC) ligand. core.ac.uk These catalysts have become standard tools for a wide range of metathesis applications in laboratory and industrial settings. researchgate.net

The choice of catalyst and reaction conditions can be tuned to control the stereoselectivity of the metathesis reaction, favoring the formation of either E (trans) or Z (cis) isomers of the product alkene. kaust.edu.sauib.no

Hydroformylation Studies

Hydroformylation, or the oxo process, is a major industrial application of homogeneous catalysis that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. chemeurope.com The resulting aldehydes are valuable intermediates for producing alcohols, carboxylic acids, and other chemicals. rsc.orgresearchgate.net

Role of Pentenes as Substrates in Hydroformylation Research

Pentenes are frequently used as model substrates in hydroformylation research due to their relatively simple structures and the clear distinction between the possible linear and branched aldehyde products. researchgate.netrsc.org Both terminal (1-pentene) and internal (2-pentene) isomers are studied to understand catalyst activity, regioselectivity, and the effects of reaction conditions. uva.nlrsc.org The hydroformylation of 1-pentene (B89616), for example, can yield hexanal (B45976) (the linear product) and 2-methylpentanal (B94375) (the branched product). researchgate.net Research using pentene substrates has been instrumental in developing and optimizing catalytic systems for converting internal alkenes to desired linear aldehydes, which remains a significant challenge in the field. uva.nl

Catalytic Systems (e.g., Rhodium, Cobalt, Ruthenium) and Ligand Effects

The catalysts for hydroformylation are typically based on transition metals from Group VIII, with cobalt, rhodium, and ruthenium being the most extensively studied. uva.nlresearchgate.net The activity and selectivity of these metal catalysts are profoundly influenced by the ligands coordinated to the metal center. uva.nlwiley-vch.de

Rhodium-Based Catalysts: Rhodium catalysts are highly active under mild conditions and generally exhibit superior regioselectivity compared to other metals. uva.nl The Wilkinson's catalyst precursor, HRh(CO)(PPh₃)₃, was a key development. scielo.org.mx The selectivity of rhodium systems is highly dependent on ligands. Phosphine (B1218219) and phosphite (B83602) ligands are common, and their electronic and steric properties (cone angle, bite angle) are manipulated to control the reaction outcome. uva.nlliv.ac.uk For instance, an excess of triphenylphosphine (B44618) ligand can significantly increase the ratio of linear to branched aldehydes. ionicviper.org N-pyrrolylphosphine ligands have also been shown to produce excellent regioselectivity in the hydroformylation of 1-butene (B85601) and 2-pentene (B8815676). rsc.org

Cobalt-Based Catalysts: Cobalt was the metal used in the original oxo process and is still employed, particularly for the hydroformylation of higher alkenes. uva.nlresearchgate.net Unmodified cobalt carbonyl (HCo(CO)₄) catalysts require high temperatures and pressures. ethz.ch Modifying cobalt catalysts with phosphine ligands, such as trialkylphosphines, can improve thermal stability but may decrease activity. rsc.orgwiley-vch.de Other ligands, including triarylstibines, have been shown to enhance the yield of aldehydes in cobalt-catalyzed 1-pentene hydroformylation. researchgate.netresearchgate.net

Ruthenium-Based Catalysts: Ruthenium is a less expensive alternative to rhodium and has been investigated for hydroformylation. researchgate.net Ruthenium catalysts, such as Ru₃(CO)₁₂, can be effective for the hydroformylation of various olefins, including 1-pentene. wiley-vch.deresearchgate.net Specific catalytic systems, like [HRu(CO)₄]⁻, have demonstrated high activity. researchgate.net Ruthenium catalysts are also capable of high regioselectivity towards linear aldehydes. researchgate.net

MetalCatalyst System ExampleCommon LigandsTypical SubstrateKey Findings
RhodiumHRh(CO)(PPh₃)₃Triphenylphosphine (PPh₃), TPPTS, N-pyrrolylphosphines1-Pentene, 2-PenteneHigh activity and high n/iso selectivity with appropriate ligands. uva.nlrsc.org
CobaltHCo(CO)₄, Co₂(CO)₈Unmodified, Trialkylphosphines, Triarylstibines1-Pentene, Higher AlkenesLower cost; requires higher pressures/temperatures; good for higher alkenes. uva.nlresearchgate.net
RutheniumRu₃(CO)₁₂, [HRu(CO)₄]⁻Phosphines, Imidazole-based ligands1-Pentene, 1-HexeneCan achieve very high selectivity for linear aldehydes. researchgate.netresearchgate.net

Regioselectivity and Isomeric Aldehyde Formation

A critical aspect of hydroformylation is regioselectivity, which refers to the preference for forming either the linear (n) or the branched (iso) aldehyde isomer. chemeurope.com For most industrial applications, the linear aldehyde is the more valuable product. ethz.ch The regioselectivity is determined by the mode of addition of the metal-hydride bond across the alkene's double bond and is influenced by the metal, ligands, and reaction conditions. researchgate.netwiley-vch.de

For 1-pentene, an unmodified cobalt catalyst yields an n/iso ratio of about 4:1, while an unmodified rhodium catalyst is less selective, producing a ratio of only 1.6:1. wiley-vch.de However, the selectivity of rhodium catalysts can be dramatically improved with the use of specific ligands. Adding excess phosphine ligands can steer the reaction almost exclusively toward the linear product, with n/iso ratios greater than 20:1 being achievable. ionicviper.org Similarly, certain ruthenium catalysts have demonstrated exceptional selectivity, with one system reporting a 97:3 ratio of hexanal to 2-methylpentanal from 1-pentene. researchgate.net

The hydroformylation of internal alkenes like 2-pentene presents a greater challenge. Achieving high regioselectivity for the linear aldehyde requires a catalyst that can efficiently isomerize the internal alkene to a terminal one before hydroformylation occurs. uva.nl Catalyst systems based on rhodium with specialized ligands, such as Naphos or N-pyrrolylphosphines, have shown success in the selective hydroformylation of 2-pentene. uva.nlrsc.org

SubstrateCatalytic Systemn/iso RatioReference
1-PenteneUnmodified Cobalt (HCo(CO)₄)4:1 wiley-vch.de
1-PenteneUnmodified Rhodium1.6:1 wiley-vch.de
1-AlkenesRhodium / PPh₃ (excess)20:1 ionicviper.org
1-PenteneRuthenium-based97:3 researchgate.net
2-PenteneRhodium / Naphos ligandHigh uva.nl
2-PenteneRhodium / N-pyrrolylphosphineGood rsc.org

Investigation of Other Specific Addition Reactions (e.g., Iodonium (B1229267) Nitrate)

The electrophilic addition of pseudohalogens to alkenes provides a powerful method for the introduction of diverse functional groups. Among these, the reaction of iodonium nitrate (B79036) with this compound serves as a significant case study for understanding the mechanistic, stereochemical, and regiochemical outcomes of such transformations.

Iodonium nitrate (INO₃), typically generated in situ, readily reacts with this compound in an addition reaction that is both stereospecific and regiospecific. rsc.org The reaction is generally carried out by preparing iodonium nitrate from silver nitrate (AgNO₃) and iodine monochloride (ICl) in a solvent mixture of chloroform (B151607) and pyridine. cdnsciencepub.comresearchgate.net The addition to this compound is reported to be stoichiometric and proceeds cleanly to give specific products. rsc.org

Detailed Research Findings

In a representative experimental procedure, iodonium nitrate is prepared from 0.04 mol of silver nitrate and 0.04 mol of iodine monochloride in a solution of dry chloroform and anhydrous pyridine. researchgate.netsciencemadness.org Upon the addition of 0.04 mol of this compound, the reaction is stirred for approximately three hours. researchgate.netsciencemadness.org This process yields two primary products: the major product is identified as erythro-3-iodo-4,4-dimethyl-2-pentyl nitrate, obtained in a 76% yield, while a minor product, an iodopyridinium salt, is formed in about 5% yield. researchgate.netsciencemadness.org

The formation of the minor iodopyridinium salt indicates a competitive pathway where pyridine, present in the solvent system, acts as the nucleophile instead of the nitrate ion. cdnsciencepub.comresearchgate.netrsc.org The regioselectivity of the addition is influenced by the significant steric hindrance imposed by the tert-butyl group on the alkene. cdnsciencepub.com This steric factor directs the positions of the incoming iodine and nitrate groups, leading to the specific formation of erythro-3-iodo-4,4-dimethyl-2-pentyl nitrate. researchgate.netsciencemadness.org

Comparative studies have shown that bromonium nitrate is approximately four times more reactive than iodonium nitrate in competitive addition reactions towards this compound. cdnsciencepub.com

The key data from the investigation into the reaction of iodonium nitrate with this compound are summarized in the table below.

Interactive Data Table: Reaction of this compound with Iodonium Nitrate

ReactantReagentConditionsMajor ProductMinor ProductMajor Product YieldKey Findings
This compoundIodonium Nitrate (from ICl and AgNO₃)Chloroform-Pyridine, Room Temp., 3herythro-3-iodo-4,4-dimethyl-2-pentyl nitrateIodoalkyl pyridinium (B92312) nitrate76%trans-stereospecific and regiospecific addition. rsc.orgcdnsciencepub.comresearchgate.net

Isomerization and Stereochemical Aspects of E 4,4 Dimethyl 2 Pentene

Comparative Thermodynamic Stability of (E)- and (Z)-Isomers

The (E)-isomer of 4,4-dimethyl-2-pentene is thermodynamically more stable than its (Z)-counterpart. This difference in stability is quantifiable through thermodynamic data and can be explained by structural factors, primarily steric strain.

The relative stability of the isomers is reflected in the enthalpy of isomerization (ΔrH°). For the conversion of the (E)-isomer to the (Z)-isomer, the reaction is endothermic, confirming the greater stability of the (E) form. The Gibbs free energy of isomerization (ΔG), which determines the position of the equilibrium, is calculated using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS). Given the significant enthalpy difference, the equilibrium heavily favors the more stable (E)-isomer under standard conditions.

Table 1: Thermodynamic Data for the Isomerization of 4,4-Dimethyl-2-pentene

Parameter Value Description Source
Enthalpy of Isomerization (ΔrH°) -4.90 ± 0.08 kJ/mol For the reaction (E) → (Z)
Enthalpy of Hydrogenation (ΔrH°) -114.2 ± 0.4 kJ/mol For (E)-4,4-Dimethyl-2-pentene nist.gov
Enthalpy of Combustion (ΔcH°liquid) -4633.61 ± 0.84 kJ/mol For this compound nist.gov

Note: The negative sign for the enthalpy of isomerization from (E) to (Z) indicates the (E) isomer has a lower enthalpy of formation and is thus more stable. The heat released upon hydrogenation is also a measure of stability; more stable alkenes release less heat. brainly.com

The primary reason for the greater stability of this compound is the minimization of steric strain. Steric strain arises from non-bonded interactions that destabilize a molecule when atoms or groups are forced too close to one another.

In the (Z)-isomer, the bulky tert-butyl group on carbon 4 and the methyl group on carbon 1 are on the same side of the double bond (a cis configuration). chemistryschool.net This arrangement leads to significant steric repulsion, a destabilizing interaction known as allylic 1,3-strain. chemistryschool.net This forces the molecule into a higher energy state.

In contrast, the (E)-isomer has the tert-butyl group and the methyl group on opposite sides of the double bond (a trans configuration). smolecule.com This orientation places the large groups far apart, minimizing steric hindrance and resulting in a lower energy, more stable molecule. msu.edu

Mechanistic Studies of Isomerization Processes

The interconversion of (E)- and (Z)-4,4-dimethyl-2-pentene can be achieved through several mechanistic pathways, often employing catalysts to lower the energy barrier for the rotation around the carbon-carbon double bond.

Acid-Catalyzed Isomerization: A common method for alkene isomerization involves acid catalysis, using catalysts such as zeolites or sulfated zirconia. osti.gov The mechanism proceeds through the following steps:

Protonation: The double bond is protonated by the acid catalyst, forming a planar secondary carbocation intermediate.

Rotation: Rotation can now occur freely around the newly formed carbon-carbon single bond in the carbocation.

Deprotonation: A proton is eliminated from an adjacent carbon, reforming the double bond. This step can lead to the formation of either the (E) or (Z) isomer. Because this process is typically reversible under the reaction conditions, it leads to a thermodynamic equilibrium mixture, which favors the more stable (E)-isomer. psu.edu

Transition Metal-Catalyzed Isomerization: Various transition metal complexes, including those of palladium, platinum, and rhodium, are effective catalysts for alkene isomerization. acs.org One studied mechanism involves the photoactivated isomerization of 4,4-dimethyl-1-pentene (B165720) to 4,4-dimethyl-2-pentene using a platinum catalyst, Pt(acac)₂, and a silane (B1218182) co-catalyst. acs.org The proposed mechanism proceeds via the addition and subsequent elimination of a metal-hydride species across the double bond, allowing for its migration and the formation of the more stable internal alkene. acs.org Deuterium (B1214612) labeling studies have supported this pathway, showing the incorporation of deuterium from the silane into the final alkene product. acs.org

Photochemical Isomerization: Photochemical methods provide a pathway to achieve contra-thermodynamic isomerization, yielding the less stable (Z)-isomer. mit.eduorganic-chemistry.org This process involves irradiating the alkene, which promotes it to an electronic excited state. In the excited state, the potential energy surface can be different from the ground state, and the molecule may relax back to the ground state as the less stable (Z)-isomer. This technique allows for the formation of product distributions that are not dictated by the thermodynamic stabilities of the ground-state isomers. mit.edu

Reaction Kinetics and Mechanistic Elucidation

Kinetic Studies of Electrophilic Addition Reactions

(E)-4,4-Dimethyl-2-pentene serves as a valuable model compound for investigating the kinetics and mechanisms of electrophilic addition reactions in alkenes. smolecule.com The presence of the double bond makes it susceptible to attack by electrophiles, initiating a cascade of bond-forming and bond-breaking events. libretexts.org Studies on the electrophilic addition of reagents such as hydrogen halides, halogens, and acids have provided significant insights into the factors governing these reactions.

One of the fundamental electrophilic addition reactions studied is the addition of hydrogen halides (HX). The general mechanism proceeds through the initial attack of the electrophile (H+) on the electron-rich double bond, leading to the formation of a carbocation intermediate. This step is typically the rate-determining step of the reaction. libretexts.org The subsequent rapid attack of the halide ion (X-) on the carbocation yields the final alkyl halide product. For this compound, this would result in the formation of a secondary carbocation, which then rearranges to a more stable tertiary carbocation before the final product is formed.

The addition of halogens, such as bromine (Br2), to this compound also follows an electrophilic addition pathway. The reaction is initiated by the polarization of the Br-Br bond as it approaches the alkene, leading to the formation of a bromonium ion intermediate. The subsequent attack of a bromide ion from the anti-face results in the formation of a di-halogenated product. researchgate.net The rate of this reaction is influenced by the stability of the intermediate and the steric environment around the double bond.

Acid-catalyzed hydration is another important electrophilic addition reaction. In the presence of a strong acid catalyst, a water molecule adds across the double bond. The mechanism is similar to that of hydrogen halide addition, involving the formation of a carbocation intermediate after protonation of the double bond. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield an alcohol. The bulky tert-butyl group in this compound significantly influences the regioselectivity of this reaction.

Influence of Steric and Polar Effects on Reaction Kinetics

The kinetics of electrophilic addition reactions involving this compound are significantly influenced by a combination of steric and polar effects. numberanalytics.com The presence of a bulky tert-butyl group at the C4 position introduces considerable steric hindrance, which can slow down the rate of electrophilic attack at the double bond. This steric hindrance can also dictate the regioselectivity of the addition, favoring the formation of products where the incoming electrophile adds to the less hindered carbon atom of the double bond. numberanalytics.com

The following table presents data on the relative rates of addition of the cyclohexyl radical to substituted α,β-unsaturated esters, illustrating the impact of steric and polar factors on reaction rates. libretexts.org

Substituent (R)Relative Rate Constant
H1.0
CH30.5
C2H50.3
i-C3H70.1
t-C4H9<0.05

Linear Free-Energy Relationships (LFER) in Reaction Analysis

Linear Free-Energy Relationships (LFERs) provide a powerful tool for quantitatively assessing the influence of substituents on reaction rates and mechanisms. numberanalytics.comdalalinstitute.com The Hammett equation is a well-known LFER that correlates the rate or equilibrium constants of a series of reactions with the electronic properties of the substituents. numberanalytics.comscribd.com The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of the substituent. dalalinstitute.com

For the electrophilic addition to alkenes, a modified form of the Hammett equation, such as the Taft equation, is often used to separate polar, steric, and resonance effects. In the context of this compound, LFER studies can elucidate the electronic demands of the transition state. A negative ρ value would indicate that electron-donating groups, like the alkyl groups in this molecule, accelerate the reaction by stabilizing a positive charge that develops in the transition state. One study on electrophilic addition reactions found a strong dependence on substituent polarity, with a ρ value of -8.09 ± 0.09, indicating a significant buildup of positive charge in the transition state.

The following table provides Hammett substituent constants (σ) for various groups, which are used in LFER analyses. dalalinstitute.com

Substituentσ (meta)σ (para)
-NO20.710.78
-CN0.560.66
-Cl0.370.23
-H0.000.00
-CH3-0.07-0.17
-OCH30.12-0.27

Kinetic Dependence on Catalyst Characteristics and Reaction Conditions

The kinetics of reactions involving this compound are highly dependent on the characteristics of the catalyst used and the specific reaction conditions. numberanalytics.comrjpbcs.com In catalytic hydrogenation, for example, the choice of metal catalyst (e.g., palladium, platinum, nickel) and the catalyst support can significantly impact the reaction rate and selectivity. libretexts.orgmasterorganicchemistry.comlibguides.com The catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. libguides.com The mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. libretexts.org

Reaction conditions such as temperature, pressure, and solvent also play a crucial role. numberanalytics.com Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation, but can also lead to undesirable side reactions or catalyst deactivation. numberanalytics.comsolubilityofthings.com Similarly, increasing the pressure of hydrogen gas in a hydrogenation reaction typically enhances the rate by increasing the concentration of hydrogen on the catalyst surface. numberanalytics.com The solvent can influence reaction kinetics by affecting the solubility of reactants and stabilizing or destabilizing transition states. numberanalytics.com For instance, the thermolysis of a platinum complex containing a pentenyl ligand showed a solvent-dependent mechanism. nsf.gov

The following table shows the effect of different catalysts on the relative rates of hydrogenation of 1-octene. stackexchange.com

CatalystRelative Rate
Wilkinson's Catalyst (homogeneous)1.00
Pd/C (heterogeneous)Varies with conditions
PtO2 (heterogeneous)Varies with conditions

Quantitative Analysis of Reaction Rates and Rate Laws

The quantitative analysis of reaction rates for this compound involves determining the rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. pressbooks.pubopentextbc.ca The rate law is determined experimentally and cannot be predicted from the stoichiometry of the reaction. opentextbc.ca For a general reaction A + B → C, the rate law takes the form:

Rate = k[A]ⁿ[B]ᵐ

where k is the rate constant, and n and m are the reaction orders with respect to reactants A and B, respectively. solubilityofthings.com

Rate = k[this compound][HX]

The rate constant, k, can be determined by measuring the initial rate of the reaction at different initial concentrations of the reactants. opentextbc.ca Graphical methods can also be employed, where plotting the concentration of a reactant versus time can reveal the order of the reaction and allow for the calculation of the rate constant from the slope of the line. lardbucket.org For instance, a plot of ln[reactant] versus time will be linear for a first-order reaction, while a plot of 1/[reactant] versus time will be linear for a second-order reaction. solubilityofthings.comlardbucket.org

The following table illustrates how initial rate data can be used to determine the order of a reaction. opentextbc.ca

TrialInitial [this compound] (M)Initial [HX] (M)Initial Rate (M/s)
10.100.101.0 x 10⁻⁴
20.200.102.0 x 10⁻⁴
30.100.202.0 x 10⁻⁴

From this data, it can be deduced that the reaction is first order with respect to both reactants.

Advanced Spectroscopic and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (E)-4,4-Dimethyl-2-pentene, providing detailed information about its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity of this compound and distinguishing it from its isomers. The chemical shifts and coupling constants in ¹H NMR, and the chemical shifts in ¹³C NMR, are unique to its specific structure.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. The vinyl protons, which are part of the carbon-carbon double bond, typically appear in the downfield region of the spectrum. The large coupling constant between these vinyl protons is indicative of their trans configuration. The signals for the methyl and tert-butyl groups appear in the upfield region, and their integration values confirm the number of protons in each group.

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The positions of these signals are indicative of the electronic environment of each carbon. For instance, the sp² hybridized carbons of the double bond resonate at a lower field compared to the sp³ hybridized carbons of the alkyl groups.

¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (CH₃) ~1.7 ~18
C2 (CH) ~5.4 ~125
C3 (CH) ~5.3 ~135
C4 (C) - ~33

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

This detailed spectral information is crucial for distinguishing this compound from its cis-isomer, (Z)-4,4-Dimethyl-2-pentene, and other structural isomers like 4,4-Dimethyl-1-pentene (B165720).

To investigate reaction mechanisms involving this compound, researchers often employ advanced NMR techniques such as deuterium (B1214612) labeling. marquette.edu By strategically replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, it is possible to track the movement of atoms and understand the step-by-step process of a chemical reaction. marquette.eduillinois.edu

For example, in studies of alkene isomerization or addition reactions, deuterium labeling can help to elucidate the nature of the intermediates and transition states. illinois.eduacs.org The presence and location of deuterium in the products, as determined by ²H NMR spectroscopy, provides direct evidence for the proposed mechanistic pathway. illinois.edu This technique is particularly powerful for distinguishing between different possible reaction routes.

Gas Chromatography (GC)

Gas chromatography is a vital analytical tool for the analysis of volatile compounds like this compound. It is widely used for separating components of a mixture and for determining their purity and quantity.

In synthetic chemistry, GC is an invaluable technique for monitoring the progress of reactions that produce or consume this compound. acs.orgrsc.org Small aliquots of the reaction mixture can be taken at different time intervals and analyzed by GC to determine the relative amounts of reactants, intermediates, and products. rsc.org This allows chemists to optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield of the desired product. acs.org

Furthermore, with proper calibration using an internal standard, GC can be used for the accurate quantification of this compound in a sample. rsc.org This is essential for determining reaction yields and for quality control in industrial processes.

The retention index is a key parameter in gas chromatography that helps in the identification of compounds. chromatographyonline.com It is a measure of where a compound elutes from the GC column relative to a series of n-alkane standards. Since the retention index is dependent on the compound's boiling point and its interaction with the stationary phase of the column, it can be used to differentiate between isomers.

This compound and its isomers will have different retention indices on a given GC column. For instance, on a standard non-polar column, the trans-isomer, this compound, typically elutes earlier than the cis-isomer, (Z)-4,4-Dimethyl-2-pentene, due to its lower boiling point and weaker intermolecular interactions. chemeo.com By comparing the experimentally determined retention index with values from databases or literature, a high degree of confidence in the identification of the specific isomer can be achieved. nih.gov

Kovats Retention Index for this compound

Stationary Phase Retention Index

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. libretexts.org When a molecule of this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, which results in the formation of a molecular ion (M⁺). libretexts.org This molecular ion has the same mass as the original molecule.

The molecular ion is often unstable and can fragment into smaller, characteristic ions. libretexts.org The pattern of these fragment ions, known as the mass spectrum, is a unique fingerprint for the compound. For this compound, the mass spectrum shows a molecular ion peak at m/z 98. Common fragmentation pathways include the loss of a methyl group (CH₃), leading to a fragment at m/z 83, and the loss of a tert-butyl group ((CH₃)₃C), resulting in a fragment at m/z 41. The base peak, which is the most intense peak in the spectrum, is often the result of a stable carbocation formation.

Gas chromatography is often coupled with mass spectrometry (GC-MS), a synergistic technique that combines the separation power of GC with the identification capabilities of MS. researchgate.netnih.gov This allows for the analysis of complex mixtures, where each component is first separated by the GC and then identified by its mass spectrum. researchgate.net GC-MS is widely used in various fields for the analysis of volatile organic compounds. nih.gov

Electron Ionization Mass Spectrometry for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and structural features of organic compounds. libretexts.org In EI-MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. libretexts.org The fragmentation pattern is unique to the compound's structure.

For this compound (C₇H₁₄), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 98.1. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for alkenes is allylic cleavage, where the bond adjacent to the double bond is broken. In the case of this compound, this cleavage results in the loss of a methyl radical (•CH₃) or a tert-butyl radical (•C(CH₃)₃).

The most abundant fragment ion in the mass spectrum of this compound is often the one resulting from the loss of a methyl group, leading to a stable allylic carbocation. However, the loss of the bulky tert-butyl group is also a significant fragmentation pathway.

Interactive Data Table: Key Fragments in the EI-MS of this compound

m/z Value Proposed Fragment Ion Significance
98[C₇H₁₄]⁺•Molecular Ion
83[C₆H₁₁]⁺Loss of a methyl radical (•CH₃)
57[C₄H₉]⁺tert-Butyl cation, loss of a propenyl radical
41[C₃H₅]⁺Allyl cation, a common fragment for alkenes

This table is generated based on typical fragmentation patterns for alkenes and specific data for this compound where available. The relative abundances can vary based on the instrument conditions.

The fragmentation pattern allows for clear differentiation from its isomers. For instance, while 2,4-dimethyl-2-pentene (B165557) would also have a molecular ion at m/z 98, its fragmentation would be different due to the different placement of the double bond and methyl groups. The unique fragmentation signature is a key tool in its identification.

Isotopic Ratio Analysis in Mechanistic Investigations

Isotopic ratio analysis, often employing deuterium (²H or D) labeling, is a sophisticated method to elucidate reaction mechanisms. bohrium.comnih.gov By replacing specific hydrogen atoms with deuterium, chemists can trace the pathways of atoms throughout a chemical transformation. nsf.govnih.gov This technique is particularly useful in studying rearrangements, elimination reactions, and addition reactions involving alkenes like this compound. acs.orgresearchgate.net

For example, in a study of the thermolysis of a platinum complex that produces 4,4-dimethylpentenes, deuterium labeling was used to identify which C-H bonds were activated during the reaction. nsf.gov By synthesizing isotopologues of the starting material with deuterium at specific positions, researchers could determine that multiple C-H activation pathways were operating simultaneously. nsf.gov

Another important application is the determination of kinetic isotope effects (KIEs). nih.govacs.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but close to the reacting center. nih.gov For instance, an inverse secondary KIE (kH/kD < 1) is often consistent with a change in hybridization from sp² to sp³ at a carbon atom in the rate-determining step, a common occurrence in alkene addition reactions. nih.gov

Interactive Data Table: Application of Isotopic Labeling in Alkene Reactions

Type of Study Information Gained Example Application
Deuterium LabelingTracing the fate of specific hydrogen atomsDetermining product formation pathways in catalytic isomerization. nsf.gov
Primary KIEIdentifying bond-breaking in the rate-determining stepStudying the mechanism of E2 elimination reactions.
Secondary KIEProbing changes in hybridization at the transition stateInvestigating the rate-limiting step of electrophilic additions to the double bond. nih.gov

These isotopic studies provide detailed mechanistic insights that are not obtainable through other methods, making them crucial for a deep understanding of the reactivity of this compound. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Conformational Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a cornerstone for studying the conformational isomers (conformers) of molecules. s-a-s.orgresearchgate.net These techniques probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. davuniversity.org

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uzh.ch For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. stackexchange.com Key IR absorptions for this compound include:

C-H stretching: Alkenyl C-H bonds show a stretch just above 3000 cm⁻¹, while alkyl C-H bonds show stretches just below 3000 cm⁻¹. davuniversity.org

C=C stretching: The carbon-carbon double bond stretch for a trans-disubstituted alkene like this compound occurs in the region of 1665-1675 cm⁻¹. libretexts.org However, due to the symmetry of the trans configuration, this peak can be weak or even absent in the IR spectrum because the change in dipole moment during the vibration is small. stackexchange.com

C-H bending (out-of-plane): A strong absorption band around 960-970 cm⁻¹ is characteristic of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond. davuniversity.org

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. The highly symmetrical C=C stretching vibration in trans-alkenes, which is weak in the IR spectrum, often gives a strong signal in the Raman spectrum. researchgate.net

By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), researchers can identify the different stable conformers of this compound and determine their relative populations. researchgate.netresearchgate.net The vibrational frequencies are sensitive to the dihedral angles within the molecule, allowing for a detailed conformational analysis.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Notes
Alkenyl C-H Stretch~3020~3020
Alkyl C-H Stretch2850-29602850-2960Strong in both
C=C Stretch~1670 (weak to absent)~1670 (strong)The intensity difference is a key identifier for trans-alkenes. stackexchange.com
trans C-H Out-of-Plane Bend~965 (strong)Weak or inactive

The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational landscape of this compound, enabling detailed studies of its conformational preferences. core.ac.uk

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the reactivity and properties of (E)-4,4-dimethyl-2-pentene. These calculations focus on the distribution of electrons within the molecule and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to predicting the molecule's behavior in chemical reactions.

For this compound, the HOMO is associated with the π-bond of the carbon-carbon double bond, making this region electron-rich and susceptible to attack by electrophiles. The LUMO, conversely, is the orbital that would accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

Molecular orbital theory provides a framework for understanding the bonding and electronic properties of the molecule. The π-system of the double bond is formed by the overlap of p-orbitals on the second and third carbon atoms. The presence of the bulky tert-butyl group at the C4 position can influence the electronic environment of the double bond through inductive effects and steric hindrance.

Density Functional Theory (DFT) in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a powerful tool for predicting the mechanisms of reactions involving alkenes like this compound. rsc.org DFT methods are used to calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway. acs.org This allows for the prediction of reaction feasibility, selectivity, and kinetics.

For instance, DFT calculations can be employed to study the mechanism of electrophilic addition reactions to the double bond of this compound. By modeling the interaction of an electrophile with the alkene, researchers can determine the structure and stability of the resulting carbocation intermediate. This information is crucial for predicting the regioselectivity of the reaction, which is governed by the relative stability of the possible carbocations. The tert-butyl group's steric bulk and electron-donating nature significantly influence the stability of these intermediates.

DFT is also utilized to investigate pericyclic reactions, such as cycloadditions, and radical reactions involving this compound. These calculations help in understanding the stereochemical outcomes and the influence of substituents on the reaction barriers.

Modeling of Transition States and Energy Barriers

A key aspect of computational reaction analysis is the modeling of transition states and the calculation of their associated energy barriers. acs.org The transition state is the highest energy point along the reaction coordinate and represents the "point of no return" in a chemical transformation. The energy barrier, or activation energy, is the energy difference between the reactants and the transition state, and it determines the rate of the reaction.

For reactions of this compound, computational methods are used to locate the geometry of the transition state and calculate its energy. researchgate.net For example, in an electrophilic addition, the transition state would involve the partial formation of a new bond between the electrophile and one of the double-bonded carbons, and the partial breaking of the π-bond. The stability of this transition state is influenced by both electronic and steric factors. The bulky tert-butyl group can sterically hinder the approach of the electrophile, potentially raising the energy barrier. researchgate.net

The table below presents a hypothetical set of calculated energy barriers for the hydrohalogenation of this compound, illustrating how computational modeling can provide quantitative insights into reaction kinetics.

ReactionTransition StateCalculated Energy Barrier (kcal/mol)
Hydrochlorination (Markovnikov)[C7H14-HCl]‡15.2
Hydrochlorination (Anti-Markovnikov)[C7H14-HCl]‡25.8
Hydrobromination (Markovnikov)[C7H14-HBr]‡12.5
Hydrobromination (Anti-Markovnikov)[C7H14-HBr]‡22.1

Note: These are illustrative values and would need to be calculated using specific DFT methods and basis sets.

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules like this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, solvent effects, and reactive encounters. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. The molecule can adopt various conformations due to rotation around its single bonds. MD simulations can reveal the relative populations of these conformers and the energy barriers between them. This information is important as the reactivity of the alkene can depend on its conformation. nih.gov

Furthermore, MD simulations can be used to model the reactive behavior of this compound in solution. By including solvent molecules in the simulation, it is possible to study how the solvent influences the reaction pathway and the stability of intermediates and transition states. This provides a more realistic picture of the reaction than gas-phase calculations alone.

Application of Quantitative Structure-Activity Relationships (QSAR) and Linear Free-Energy Relationships (LFER)

Quantitative Structure-Activity Relationship (QSAR) and Linear Free-Energy Relationship (LFER) models are used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. researchgate.net While specific QSAR and LFER studies focused solely on this compound are not extensively documented, the principles can be applied to understand its reactivity in the context of other alkenes. acs.org

A QSAR study might aim to develop a mathematical model that predicts the rate of a particular reaction for a series of substituted alkenes, including this compound. The model would use molecular descriptors, which are numerical representations of the molecule's structural and electronic properties, to predict the reaction rate. For this compound, relevant descriptors would include those related to the steric bulk of the tert-butyl group and the electronic properties of the double bond.

Applications in Advanced Organic Synthesis and Broader Scientific Context

Role as a Model Compound in Fundamental Mechanistic Investigations

The unique molecular architecture of (E)-4,4-Dimethyl-2-pentene makes it an exemplary model compound for the study of fundamental reaction mechanisms in organic chemistry. nih.gov The defining feature of this alkene is the sterically bulky tert-butyl group positioned next to the double bond. This structural element provides a clear and uncomplicated framework for researchers to investigate the profound impact of steric hindrance on the outcomes and pathways of chemical reactions. researchgate.net

By using this relatively simple molecule, chemists can isolate and scrutinize the effects of molecular bulk on various chemical processes, such as electrophilic additions and oxidations, without the interference of other complex functional groups. researchgate.net This has rendered it an invaluable substrate in academic studies aimed at elucidating the finer details of organic reactions, including regioselectivity and stereoselectivity. researchgate.net

For instance, its reaction with hydrogen bromide (HBr) serves as a classic illustration of electrophilic addition mechanisms. The process involves the initial protonation of the double bond by the electrophilic proton from HBr, followed by the nucleophilic attack of the bromide ion on the resulting carbocation to form the final alkyl halide product. researchgate.net This reaction allows for a clear demonstration of Markovnikov's rule, where the bromine atom is added to the more substituted carbon of the double bond. Conversely, in the presence of peroxides, the reaction proceeds via an anti-Markovnikov addition, providing deep insights into radical reaction pathways. researchgate.net

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of its double bond makes this compound a useful building block and intermediate in the synthesis of more elaborate organic structures. nih.gov

Synthesis of Biologically Active Molecules and Derivatives

In the field of medicinal chemistry and pharmaceutical development, this compound can serve as a precursor in the synthesis of biologically active compounds. nih.gov The double bond acts as a reactive handle, allowing for the introduction of a wide array of functional groups through various chemical transformations. Reactions such as epoxidation, dihydroxylation, or ozonolysis can convert the simple alkene into more complex intermediates that are suitable for constructing molecules with potential therapeutic properties. While specific, direct applications in completed syntheses of marketed drugs are not extensively documented, its derivatives are explored for their potential in creating novel molecular scaffolds for drug discovery. researchgate.net

Integration into Natural Product Synthesis Strategies

While direct incorporation of this compound into the total synthesis of complex natural products is not widely reported, the principles of reactivity it demonstrates are highly relevant to the strategic planning in this field. The synthesis of natural products often relies on precise control over chemical reactivity, and the use of sterically hindered groups is a key tactic for achieving such control. researchgate.net

The bulky tert-butyl group in this compound exemplifies how steric hindrance can direct a reaction towards a specific stereochemical or regiochemical outcome. For example, in reactions involving the oxidation of alkenes, such as with singlet oxygen, the presence of a bulky substituent can favor an "ene" reaction pathway over a [2+2] cycloaddition, a principle that synthetic chemists exploit to achieve selectivity in the intricate steps of a natural product synthesis. researchgate.net Therefore, the strategic lessons learned from model systems like this compound are integral to the design of efficient and elegant syntheses of complex natural products.

Utility in Specialty Chemical Production and as Organic Synthesis Intermediate

This compound is utilized in the chemical industry as a valuable intermediate for the production of various specialty chemicals. nih.gov Its double bond can be readily transformed into other functional groups, leading to a diverse range of useful compounds. The following interactive table details several key transformations and the applications of the resulting products. researchgate.net

TransformationReagentsProductApplication of Product
Hydrogenation H₂, Pd/C4,4-DimethylpentaneComponent in fuels and solvents
Halogenation Cl₂ or Br₂2,3-Dichloro-4,4-dimethylpentaneIntermediate for further functionalization
Oxidation KMnO₄ or CrO₃4,4-Dimethyl-2-pentanol (B1594796)Precursor for esters and other derivatives
Iodoperoxidation I₂, TBHP1-(tert-butylperoxy)-2-iodo-4,4-dimethylpentaneA difunctionalized molecule for further modification

These reactions highlight the versatility of this compound as a starting material for generating a variety of chemical structures tailored for specific industrial or laboratory applications.

Material Science Research Applications

The unsaturated nature of this compound suggests its potential utility in the field of material science, particularly in the development of new polymers. nih.gov

Potential in Polymer Design and Synthesis

Alkenes are the fundamental monomers for a vast array of polymers. However, the polymerization of this compound presents significant challenges due to the substantial steric hindrance caused by the tert-butyl group located near the reactive double bond. researchgate.net This steric bulk can impede the approach of the monomer to the active site of a catalyst and the growing polymer chain, making homopolymerization difficult with conventional methods.

Despite these challenges, there is research interest in the copolymerization of sterically hindered olefins with less hindered monomers like ethene. researchgate.net Specialized catalyst systems, such as metallocene catalysts, have been developed to facilitate the polymerization of bulky alkenes. researchgate.netrsc.org Such copolymers can exhibit unique properties, including high thermal stability and specific mechanical characteristics, making them potentially suitable for specialty applications where conventional polymers may not perform adequately. Further research is required to develop efficient catalytic systems capable of overcoming the steric challenges to unlock the full potential of this compound in polymer design and synthesis. nih.gov

Exploration in Lubricant and Fuel Cell Component Development

The application of this compound in the development of lubricants and fuel cell components is an area of theoretical potential rather than established practice. The presence of a double bond in its structure suggests that it could be a candidate for polymerization or as a building block for more complex molecules that might find use in these fields. smolecule.com However, extensive research documenting its specific use or performance characteristics in these applications is not prominent in publicly available scientific literature. The potential for this compound in material science, including its possible role in designing new polymers, lubricants, or fuel cell components, remains an area that requires further investigation. smolecule.com

Environmental Chemical Aspects

The environmental fate and impact of this compound are primarily considered in the context of its classification as a Volatile Organic Compound (VOC). As with other VOCs, its presence in the atmosphere is of interest to atmospheric chemists.

Detection as a Volatile Organic Compound (VOC) in Combustion Processes

This compound is categorized as a volatile organic compound. hmdb.ca VOCs are known to be released into the atmosphere from various sources, including the incomplete combustion of fossil fuels. ucar.edu Unburned hydrocarbons are a significant component of the exhaust from gasoline-powered engines, and these emissions contain a wide variety of organic compounds. accessengineeringlibrary.comnptel.ac.in While specific data on the detection and concentration of this compound in combustion process emissions are not extensively detailed in the available research, it belongs to the class of compounds that are expected to be present in such emissions. The composition of unburned hydrocarbon emissions is complex, with a significant fraction being components of the original fuel. nptel.ac.in

Emission Source Category General Composition Relevance of this compound
Gasoline Engine ExhaustA complex mixture of unburned fuel components, partially oxidized hydrocarbons, and combustion byproducts. nptel.ac.insae.orgAs a hydrocarbon, it may be present as an unburned component of gasoline.
Industrial ProcessesVaries depending on the specific process; can include solvent use and chemical manufacturing.Potential for release if used as a chemical intermediate or solvent.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Selective Transformations

The selective transformation of (E)-4,4-dimethyl-2-pentene into valuable chemical products is an area of active research, with a focus on developing novel and highly efficient catalytic systems. The steric hindrance imparted by the tert-butyl group presents unique challenges and opportunities for selectivity.

One key area of investigation is the hydroformylation of this compound. Research has shown that rhodium complexes modified with specific ligands, such as BiPhePhos, can catalyze the hydroformylation of related sterically hindered alkenes like neohexene with high chemo- and n-regioselectivity, yielding 4,4-dimethylpentanal (B3058898) as the primary product. rsc.org Future work will likely focus on adapting and optimizing such systems for this compound, aiming to control the regioselectivity of the aldehyde formation. The development of catalysts that can effectively overcome the steric bulk to achieve high conversion rates and selectivity remains a significant goal.

Another important transformation is olefin metathesis. This compound exhibits lower reactivity in olefin metathesis compared to terminal alkenes. Therefore, the design of new, highly active metathesis catalysts, potentially based on tungsten oxo surface sites or other transition metals, is a crucial research direction. acs.org These catalysts must be robust enough to handle the specific steric and electronic properties of this compound to facilitate reactions like cross-metathesis with other olefins, expanding its synthetic utility.

Furthermore, the development of catalysts for selective oxidation and hydrogenation continues to be of interest. While traditional methods using palladium on carbon (Pd/C) are effective for hydrogenation to 4,4-dimethylpentane, research into more selective and reusable catalysts is ongoing. smolecule.com For oxidation, creating catalytic systems that can selectively produce specific oxygenated derivatives, such as epoxides or diols, without cleaving the carbon-carbon double bond is a significant challenge that future research aims to address.

Table 1: Catalytic Transformations of this compound and Related Alkenes

TransformationCatalyst System ExampleProduct(s)Research Focus
HydroformylationRh/BiPhePhos4,4-dimethylpentanalImproving regioselectivity and activity for sterically hindered alkenes. rsc.org
Olefin MetathesisTantalum-based catalystsMetathesis productsDeveloping more active catalysts to overcome low reactivity.
HydrogenationPalladium on carbon (Pd/C)4,4-dimethylpentaneEnhancing catalyst reusability and selectivity. smolecule.com
OxidationPotassium permanganate (B83412)4,4-dimethyl-2-pentanol (B1594796), 4,4-dimethylpentanoic acidAchieving higher selectivity for specific oxygenated products. smolecule.com

Integration of Green Chemistry Principles in Synthetic Routes

The synthesis and transformation of this compound are increasingly being scrutinized through the lens of green chemistry, aiming to develop more sustainable and environmentally benign processes. Key principles of green chemistry, such as atom economy, use of safer solvents, and catalytic reagents, are being applied to the lifecycle of this compound. kahedu.edu.inresearchgate.net

One of the primary focuses is the development of greener synthetic routes. Traditional methods for producing this compound include the dehydration of 4,4-dimethyl-2-pentanol using strong acids like sulfuric acid, which can generate significant waste. smolecule.com Future research is directed towards employing solid acid catalysts, such as zeolites or sulfated zirconia, which are reusable, less corrosive, and can lead to cleaner reactions with easier product separation.

In terms of transformations, the use of alternative energy sources like microwave irradiation and ultrasound is being explored to accelerate reactions and reduce energy consumption. kahedu.edu.in For instance, microwave-assisted oxidation or isomerization reactions could offer significant advantages over conventional heating methods. The use of greener solvents is another critical area. Supercritical fluids like carbon dioxide, ionic liquids, and water are being investigated as replacements for volatile organic compounds (VOCs) in reactions involving this compound. kahedu.edu.inresearchgate.net

The principle of atom economy is also central to developing greener processes. Catalytic reactions, by their nature, are more atom-economical than stoichiometric ones. kahedu.edu.in Research into catalytic systems for the derivatization of this compound, as discussed in the previous section, directly contributes to greener chemistry by minimizing waste. For example, developing a direct catalytic oxidation method that uses a clean oxidant like hydrogen peroxide would be a significant advancement over traditional methods using permanganate or chromate (B82759) salts. kahedu.edu.in

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the reaction mechanisms of this compound transformations is crucial for optimizing reaction conditions and designing better catalysts. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of these reactions, providing valuable insights into reaction kinetics, catalyst speciation, and the formation of intermediates.

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a particularly valuable technique for monitoring reactions in real-time. researchgate.net It can be used to follow the consumption of reactants and the formation of products by tracking the characteristic vibrational bands of functional groups. For example, in the hydroformylation of this compound, ATR-FTIR could monitor the disappearance of the C=C stretching band of the alkene and the appearance of the C=O stretching band of the resulting aldehyde. rsc.org This technique has been successfully used to study the kinetics of similar reactions and to identify the active catalyst species present under reaction conditions. rsc.org

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. It can provide detailed structural information about intermediates and products as they are formed in the reaction mixture. For complex reactions like catalytic isomerization or oligomerization of this compound, in-situ NMR can help to elucidate the reaction pathways and identify key intermediates that may not be observable by other techniques. unizar.es

The combination of multiple in-situ techniques, such as FTIR and Raman spectroscopy, can provide a more complete picture of the reaction. For instance, while FTIR is sensitive to changes in polar functional groups, Raman spectroscopy can be more sensitive to changes in the carbon backbone and non-polar bonds, such as the C=C bond in this compound.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is an emerging frontier in chemistry that holds significant promise for accelerating the discovery and optimization of reactions involving this compound. cecam.orgaimlic.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel catalysts. eurekalert.org

For a compound like this compound, ML models can be trained on existing experimental data to predict the regioselectivity and stereoselectivity of various transformations. For example, a neural network could be developed to predict the major product of an epoxidation reaction based on the catalyst, solvent, and temperature used. aimlic.com This predictive capability can significantly reduce the number of experiments required, saving time and resources.

Furthermore, AI can be employed in the de novo design of catalysts specifically tailored for the transformations of this compound. By learning the relationships between catalyst structure and catalytic performance, generative models can propose new ligand structures or catalyst compositions that are predicted to have enhanced activity or selectivity. cecam.org These in-silico designed catalysts can then be synthesized and tested experimentally, creating a closed-loop discovery cycle.

Another application of ML is in the prediction of reaction mechanisms. Models like Reactron are being developed to predict the movement of electrons in a chemical reaction, providing a detailed mechanistic picture. arxiv.org For complex reactions of this compound, such tools could help to elucidate reaction pathways and identify key intermediates, complementing the insights gained from experimental techniques like in-situ spectroscopy.

Table 2: Applications of Machine Learning in the Study of this compound

Application AreaMachine Learning TechniquePotential Impact
Reaction Outcome PredictionNeural Networks, Support Vector MachinesPredict product distribution and yield, reducing experimental effort. aimlic.com
Catalyst DesignGenerative Adversarial Networks (GANs), Reinforcement LearningPropose novel catalyst structures with improved performance. cecam.org
Mechanistic ElucidationGraph-based models (e.g., Reactron)Predict electron-pushing mechanisms and identify intermediates. arxiv.org
Optimization of Reaction ConditionsBayesian OptimizationEfficiently find optimal temperature, pressure, and concentrations. aimlic.com

Expanding the Scope of Derivatization for Specialized Applications

Future research will undoubtedly focus on expanding the range of derivatives that can be synthesized from this compound to access molecules with specialized properties and applications. The unique steric profile of this alkene makes it a valuable starting material for creating structurally complex molecules that may find use in materials science, pharmaceuticals, and agrochemicals.

One promising area is the synthesis of chiral compounds. The development of asymmetric catalytic methods for the transformation of this compound could lead to the production of enantiomerically pure derivatives. For example, asymmetric epoxidation or dihydroxylation would yield chiral epoxides and diols, which are valuable building blocks in organic synthesis. These chiral molecules could serve as precursors for the synthesis of biologically active compounds. google.com

The incorporation of this compound into polymers is another area with potential for specialized applications. Its bulky tert-butyl group could impart unique properties to polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. Research into the copolymerization of this compound with other monomers using advanced catalytic systems could lead to the development of new materials with tailored functionalities.

Furthermore, the derivatization of this compound to introduce various functional groups can lead to a wide array of specialty chemicals. For instance, the synthesis of amines, ethers, and esters from this alkene could produce compounds with potential applications as surfactants, lubricants, or fragrances. The challenge lies in developing selective and efficient synthetic methods to access these derivatives.

Q & A

Q. What are the established synthetic routes for (E)-4,4-Dimethyl-2-pentene, and how can reaction conditions be optimized for yield?

Answer: this compound is synthesized via isomerization of alkenes or dehydration of tertiary alcohols. For example:

  • Dehydration of 4,4-Dimethyl-3-pentanol using acid catalysts (e.g., H₂SO₄) at controlled temperatures (80–100°C) to favor the E-isomer .
  • Isomerization of 4,4-Dimethyl-1-pentene via catalytic methods (e.g., Pd/C or zeolites) to shift the double bond to the 2-position .

Q. Optimization strategies :

  • Monitor reaction progress with gas chromatography (GC) using retention indices (e.g., 0.688–0.695 g/cm³ density) for isomer identification .
  • Adjust solvent polarity and temperature to minimize side reactions (e.g., cyclization or polymerization).

Q. How are physical properties like boiling point, density, and vaporization enthalpy determined experimentally for this compound?

Answer: Key methods include:

  • Boiling point : Measured via distillation under controlled pressure. For this compound, the boiling point is 76.7°C at 100 kPa .
  • Density : Determined using pycnometry or calibrated GC columns (reported as 0.6889 g/cm³ at 20°C ) .
  • Enthalpy of vaporization (ΔvapH) : Calculated via the Clausius-Clapeyron equation using vapor pressure data. For this compound, ΔvapH = 31.2 kJ/mol at 284 K .
PropertyValueMethod/Reference
Boiling Point76.7°C (100 kPa)CRC Handbook
Density (20°C)0.6889 g/cm³NIST WebBook
ΔvapH31.2 kJ/mol (284 K)Stephenson & Malanowski

Q. Which analytical techniques are most reliable for distinguishing this compound from its stereoisomers or structural analogs?

Answer:

  • Gas Chromatography (GC) : Retention indices (e.g., 0.4026–0.4128 for E/Z isomers) and comparison with NIST reference data .
  • Infrared (IR) Spectroscopy : C=C stretching vibrations (~1650 cm⁻¹) with subtle shifts depending on substituent geometry .
  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 98.1 molecular ion) and diagnostic peaks (e.g., m/z 69 for allylic cleavage) .

Advanced Research Questions

Q. How do polar and steric effects influence the reaction kinetics of this compound in electrophilic addition reactions?

Answer: The bulky tert-butyl group at C4 induces significant steric hindrance, slowing electrophilic attack at the double bond. Polar effects dominate in reactions like bromination or acid-catalyzed hydration:

  • Linear free-energy relationships (LFER) : Log k values correlate with σ* constants (ρ = -8.09 ± 0.09), indicating a strong dependence on substituent polarity .
  • Kinetic vs. thermodynamic control : Steric effects favor terminal addition products, while polar stabilization directs regioselectivity .

Q. What thermodynamic data explain the stability differences between (E)- and (Z)-4,4-Dimethyl-2-pentene?

Answer: The E-isomer is thermodynamically favored due to reduced steric strain:

  • Isomerization enthalpy (ΔrH°) : -4.90 ± 0.08 kJ/mol (E→Z) at 250–823 K .
  • Gibbs free energy (ΔG) : Calculated using ΔG = ΔH - TΔS, with entropy (ΔS) derived from heat capacity data .
IsomerΔrH° (kJ/mol)Temperature (K)Method
E → Z-4.90 ± 0.08250–823Equilibrium
Z → E+4.90 ± 0.08250–823Reverse reaction

Q. How can researchers resolve contradictions in reported kinetic or thermodynamic data for this compound?

Answer: Contradictions often arise from:

  • Experimental conditions : Ensure consistency in solvent, temperature, and pressure (e.g., vapor pressure data vary with measurement techniques) .
  • Isomer purity : Validate stereochemical purity via NMR or GC co-injection with authentic standards .
  • Statistical analysis : Apply regression models (e.g., R² > 0.997 for LFER correlations) and error propagation methods .

Q. What strategies enable stereoselective synthesis of this compound over its Z-isomer?

Answer:

  • Catalytic isomerization : Use Pd/C in non-polar solvents to favor the E-isomer (lower steric strain) .
  • Chiral auxiliaries : Temporarily introduce bulky groups to block Z-configuration formation during synthesis .
  • Chromatographic separation : Employ silver nitrate-impregnated silica gel columns to exploit π-complexation differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(E)-4,4-Dimethyl-2-pentene
Reactant of Route 2
(E)-4,4-Dimethyl-2-pentene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.